Cas no 1510803-10-7 (2-3-(propan-2-yl)phenylbutanoic acid)

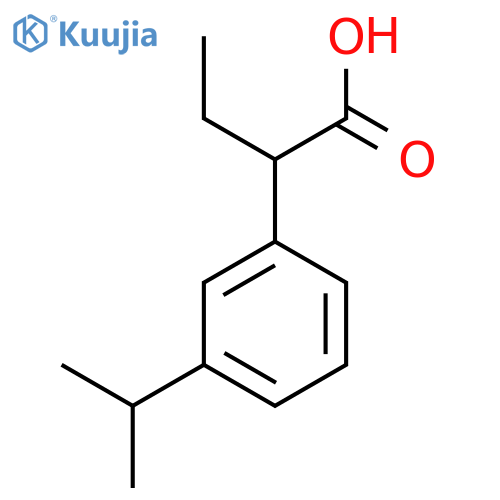

1510803-10-7 structure

商品名:2-3-(propan-2-yl)phenylbutanoic acid

2-3-(propan-2-yl)phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-3-(propan-2-yl)phenylbutanoic acid

- 2-[3-(propan-2-yl)phenyl]butanoic acid

- EN300-1868422

- 1510803-10-7

-

- インチ: 1S/C13H18O2/c1-4-12(13(14)15)11-7-5-6-10(8-11)9(2)3/h5-9,12H,4H2,1-3H3,(H,14,15)

- InChIKey: UNSPJUAUIKMBJO-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC)C1C=CC=C(C=1)C(C)C)=O

計算された属性

- せいみつぶんしりょう: 206.130679813g/mol

- どういたいしつりょう: 206.130679813g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 211

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 37.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-3-(propan-2-yl)phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1868422-0.5g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 0.5g |

$739.0 | 2023-09-18 | ||

| Enamine | EN300-1868422-0.1g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 0.1g |

$678.0 | 2023-09-18 | ||

| Enamine | EN300-1868422-5.0g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 5g |

$3105.0 | 2023-06-02 | ||

| Enamine | EN300-1868422-1g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 1g |

$770.0 | 2023-09-18 | ||

| Enamine | EN300-1868422-5g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 5g |

$2235.0 | 2023-09-18 | ||

| Enamine | EN300-1868422-2.5g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 2.5g |

$1509.0 | 2023-09-18 | ||

| Enamine | EN300-1868422-10.0g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 10g |

$4606.0 | 2023-06-02 | ||

| Enamine | EN300-1868422-0.05g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 0.05g |

$647.0 | 2023-09-18 | ||

| Enamine | EN300-1868422-10g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 10g |

$3315.0 | 2023-09-18 | ||

| Enamine | EN300-1868422-1.0g |

2-[3-(propan-2-yl)phenyl]butanoic acid |

1510803-10-7 | 1g |

$1070.0 | 2023-06-02 |

2-3-(propan-2-yl)phenylbutanoic acid 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

1510803-10-7 (2-3-(propan-2-yl)phenylbutanoic acid) 関連製品

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量